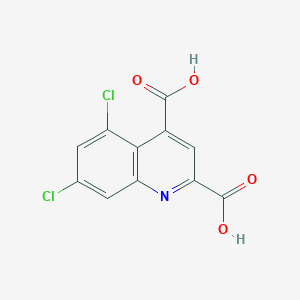

2,4-Dicarboxy-5,7-dichloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H5Cl2NO4 |

|---|---|

Molecular Weight |

286.06 g/mol |

IUPAC Name |

5,7-dichloroquinoline-2,4-dicarboxylic acid |

InChI |

InChI=1S/C11H5Cl2NO4/c12-4-1-6(13)9-5(10(15)16)3-8(11(17)18)14-7(9)2-4/h1-3H,(H,15,16)(H,17,18) |

InChI Key |

LLVYKZZUFCZKHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(C=C2C(=O)O)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dicarboxy 5,7 Dichloroquinoline

Precursor Synthesis and Scaffold Assembly Strategies

The foundational step in many quinoline (B57606) syntheses is the careful construction of the bicyclic scaffold, which can be achieved using precursors that already contain the required substituents or can be easily functionalized.

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The reaction mechanism involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.org The base, typically potassium hydroxide, hydrolyzes the amide bond in the isatin ring to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize the target 2,4-dicarboxy derivative, this reaction can be adapted by using a dicarbonyl compound. Specifically, the reaction of an appropriately substituted isatin with pyruvic acid is a known route to quinoline-2,4-dicarboxylic acids. Several methods for synthesizing quinoline carboxylic acid derivatives have been reported, with the Pfitzinger reaction being a conventional approach. nih.gov However, the reaction conditions, typically basic, may not be suitable for isatins with base-labile functional groups. nih.gov

A modified Pfitzinger methodology has been successfully used to synthesize various substituted 2-(2'-pyridinyl/pyrazinyl)-quinoline-4-carboxylic acids from substituted isatins. researchgate.net This demonstrates the versatility of the Pfitzinger approach for creating diverse quinoline structures.

The introduction of chlorine atoms at the C-5 and C-7 positions of the quinoline ring can be accomplished through two primary strategies: starting with a pre-halogenated aniline (B41778) precursor or by direct halogenation of the quinoline core.

Synthesis from Halogenated Anilines: A robust method for ensuring the correct placement of the chloro-substituents is to begin the synthesis with an aniline that already contains the desired halogen pattern. For the target compound, 3,5-dichloroaniline (B42879) would be the logical starting material. Classic quinoline syntheses such as the Gould-Jacobs reaction, which has been used to prepare 4,7-dichloroquinoline (B193633) from 3-chloroaniline, can be adapted for this purpose. wikipedia.org In a similar vein, the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid starts from m-chloroaniline, which undergoes condensation with ethyl ethoxymethylenemalonate followed by cyclization and saponification. orgsyn.org Applying this logic, 3,5-dichloroaniline could be used in similar condensation-cyclization reactions to construct the 5,7-dichloroquinoline (B1370276) scaffold.

Selective Halogenation Approaches: Direct chlorination of a pre-formed quinoline-2,4-dicarboxylic acid is an alternative route. However, this approach can be complicated by issues of regioselectivity. The electronic nature of the existing carboxyl groups and the quinoline ring itself will direct the incoming electrophile (chlorine). This can lead to a mixture of chlorinated isomers, requiring purification. Chloro-substituted quinolines are recognized as crucial intermediates in medicinal chemistry, with 4,7-dichloroquinoline serving as a key precursor to the antimalarial drug chloroquine (B1663885). durham.ac.uk The synthesis of 6,7-dichloro-5,8-quinolinedione derivatives has been achieved through the oxidation of the corresponding 8-hydroxyquinolines with sodium chlorate (B79027) in hydrochloric acid, a process that involves chlorination. mdpi.com

Direct Synthetic Routes and Reaction Optimization

Directly assembling the target molecule can be achieved through either a sequence of individual reactions or a more streamlined one-pot process. Optimizing the reaction parameters is critical in either case to maximize yield and purity.

Multi-Step Approaches: A typical multi-step synthesis would involve the initial preparation of a key intermediate, such as 5,7-dichloroisatin (B1293616). This intermediate would then be subjected to a Pfitzinger-type reaction with pyruvic acid to form the desired 2,4-dicarboxy-5,7-dichloroquinoline. This stepwise approach allows for the purification of intermediates, which can lead to a purer final product. The synthesis of 4,7-dichloroquinoline, for example, is a multi-step process involving condensation, cyclization, hydrolysis, decarboxylation, and finally, chlorination of a 4-hydroxy group. wikipedia.org

One-Pot Approaches: One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. rsc.org The Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid, is a well-known one-pot method for producing quinoline-4-carboxylic acids. nih.gov A variation of this reaction using 3,5-dichloroaniline, pyruvic acid, and a suitable aldehyde could potentially yield the 5,7-dichloroquinoline-4-carboxylic acid core. Further functionalization at the C-2 position would be required. More advanced one-pot, multicomponent reactions have been developed, such as an iodine-promoted formal [3+2+1] cycloaddition to produce 2,3-diaroyl quinolines. nih.gov Recently, a one-pot, three-component reaction for synthesizing quinoline-4-carboxylic acid derivatives using p-toluenesulfonic acid as a catalyst under microwave irradiation has been reported, highlighting a green synthetic strategy. researchgate.net

The optimization of reaction conditions is a crucial step in developing an efficient synthesis. semanticscholar.org Key parameters that are typically investigated include temperature, solvent, and the stoichiometry of the reagents. The ideal conditions are often determined through systematic screening.

Below is a table summarizing the typical effects of these parameters on quinoline synthesis.

| Parameter | Effect on Reaction | Examples and Considerations |

|---|---|---|

| Temperature | Affects reaction rate and can influence selectivity between competing pathways. Higher temperatures are often required for cyclization and dehydration steps. | Cyclization steps in quinoline synthesis are often performed at high temperatures, for instance, by heating in a high-boiling solvent like Dowtherm A or mineral oil. wikipedia.orgorgsyn.org Lowering the temperature may improve selectivity in some cases but can significantly slow the reaction rate. nih.gov |

| Solvent | Solvent polarity and boiling point can significantly impact reaction outcomes. It can affect the solubility of reactants and intermediates and stabilize transition states. | Protic solvents like ethanol (B145695) or water are sometimes used, particularly in greener synthesis approaches. researchgate.net High-boiling aprotic solvents such as dioxane or Dowtherm are common for thermal cyclizations. orgsyn.orgmdpi.com The choice can also influence catalyst activity. |

| Reagent/Catalyst | The choice of base (e.g., KOH, NaOH, K2CO3) or acid (e.g., HCl, p-TSA) is critical. The catalyst can determine the reaction pathway and efficiency. | Pfitzinger reactions are traditionally base-catalyzed. wikipedia.org Friedländer and Doebner reactions often employ acid catalysts. nih.govresearchgate.net The stoichiometry of reactants must be carefully controlled to avoid side reactions and maximize the yield of the desired product. |

Advanced Synthetic Techniques for Enhanced Efficiency and Sustainability

Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly methods. researchgate.net These advanced techniques offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and reduced waste.

Transition Metal Catalysis : Catalysts based on palladium and copper have revolutionized the synthesis of heterocyclic compounds, including quinolines. numberanalytics.com These catalysts can facilitate cross-coupling and cyclization reactions under mild conditions, allowing for the construction of complex quinoline scaffolds with high efficiency. numberanalytics.commdpi.com

Heterogeneous Catalysis : The use of solid-phase catalysts that are in a different phase from the reactants offers major benefits in terms of sustainability. numberanalytics.com These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, reducing waste and cost. researchgate.netnumberanalytics.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. researchgate.net This technique is particularly effective for multi-component reactions.

Flow Chemistry : Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. semanticscholar.org Flow chemistry is also highly scalable, making it attractive for industrial applications.

Microwave-Assisted Synthesis in the Preparation of Dichloroquinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of various quinoline derivatives, including those with dichloro substitutions.

One notable application is the one-pot synthesis of 2,4-dichloroquinolines from anilines. asianpubs.orgasianpubs.org This method involves the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation. asianpubs.orgasianpubs.org For instance, a rapid conversion of aromatic amines to 2,4-dichloroquinolines has been reported with good yields under microwave irradiation at 600 W for just 50 seconds. asianpubs.org This process is characterized by the absence of significant by-products, simplifying purification. asianpubs.org The reaction proceeds through the formation of a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated. asianpubs.org

The use of microwave energy has also been beneficial in the synthesis of other functionalized dichloroquinoline derivatives. For example, a green and efficient protocol for preparing 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline and various phenols has been developed using microwave irradiation in an ionic liquid, [bmim][PF6]. nih.gov This method provides excellent yields (72-82%) in a short reaction time of 10 minutes. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives

| Derivative | Synthesis Method | Reaction Time | Yield | Reference |

| 2,4-Dichloroquinolines | Microwave-Assisted | 50 seconds | Good | asianpubs.org |

| 7-Chloro-4-phenoxyquinolines | Microwave-Assisted | 10 minutes | 72-82% | nih.gov |

| 2-Styryl-4-quinolinecarboxylic acids | Microwave-Assisted | 2 minutes | 60-90% | researchgate.net |

| Phenothiazine derivatives | Conventional | 3-8 hours | 45-80% | mdpi.com |

| Phenothiazine derivatives | Microwave-Assisted | 5-15 minutes | 50-92% | mdpi.com |

Ultrasound-Mediated Synthetic Pathways for Substituted Quinoline Structures

Ultrasound irradiation has been recognized as another effective non-traditional energy source for promoting organic reactions. This technique, known as sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net

Ultrasound has been successfully employed in the synthesis of various substituted quinoline structures. For example, a series of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives were synthesized via a Bischler-type reaction, involving the cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanones in the presence of p-TSA under ultrasound irradiation. researchgate.netresearchgate.net This method offers a greener alternative to conventional heating. rsc.org

Furthermore, the synthesis of hybrid quinoline-imidazole derivatives has been efficiently achieved using ultrasound. rsc.org The process involves the N-alkylation of the imidazole (B134444) ring and a subsequent cycloaddition reaction, with ultrasound significantly reducing reaction times and energy consumption compared to thermal methods. rsc.org Similarly, the synthesis of hybrid quinoline-benzenesulfonamide complexes has been shown to be dramatically faster under ultrasound irradiation, with reaction times for complexation decreasing by approximately 150-fold compared to conventional methods. nih.gov

The click synthesis of new 7-chloroquinoline (B30040) derivatives has also been accomplished using ultrasound irradiation, highlighting the versatility of this technique in preparing functionalized quinolines. semanticscholar.org

Application of Catalytic Methods in Quinoline Synthesis, including Nanocatalyst Design

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds with improved efficiency and selectivity. The synthesis of quinolines has greatly benefited from the development of various catalytic systems, including the use of nanocatalysts. acs.orgnih.gov

Conventional methods for quinoline synthesis often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. acs.orgnih.gov To overcome these limitations, researchers have focused on developing greener and more efficient protocols, with nanocatalysts emerging as a promising alternative. acs.org Nanocatalysts offer advantages such as high surface area, increased catalytic activity, and the potential for recovery and reuse. acs.org

A variety of nanocatalysts have been employed in quinoline synthesis, including those based on iron, copper, zinc, nickel, gold, silver, and silica (B1680970). acs.orgnih.gov For example, Fe₃O₄@SiO₂/isoniazid/Cu(II) has been used as a recoverable magnetic nanocatalyst for the synthesis of quinoline derivatives. nih.gov Similarly, a magnetic core-shell nanocatalyst, Fe₂O₃@[proline]–CuMgAl-LDH, has been designed for the efficient preparation of quinolines. researchgate.net

Metal-free catalytic systems have also been developed. For instance, an efficient one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been achieved using molecular iodine as a catalyst. nih.gov This method offers high regioselectivity and avoids metal contamination in the final product. nih.gov

Principles of Regiochemical Control in Halogenation and Subsequent Functional Group Introduction

The regioselective introduction of halogen atoms onto the quinoline scaffold is a crucial step in the synthesis of many important derivatives, including this compound. Controlling the position of halogenation is essential for the subsequent introduction of other functional groups and for the final biological activity of the molecule.

Several methods have been developed for the regioselective halogenation of quinolines. A notable metal-free protocol allows for the C5-halogenation of a range of 8-substituted quinoline derivatives using trihaloisocyanuric acids as the halogen source. nih.govrsc.org This reaction proceeds at room temperature with high regioselectivity, providing the C5-halogenated product exclusively in good to excellent yields. nih.gov This method is applicable to a wide variety of quinoline derivatives, including phosphoramidates, tertiary amides, and alkoxy quinolines. nih.govrsc.org

Another efficient and convenient method for the C5-selective halogenation of quinoline derivatives utilizes N-halosuccinimides (NCS, NBS, and NIS) as the halogenating reagents in water. rsc.org This metal-free approach avoids the need for additional oxidants and additives and offers a broad substrate scope with short reaction times. rsc.org

The synthesis of 4,7-dichloroquinoline, a key intermediate for several antimalarial drugs, often starts from m-chloroaniline. orgsyn.orgwikipedia.org The Gould-Jacobs reaction is a classical method used in this synthesis, which involves the condensation of an aniline with an appropriate carbonyl compound to construct the pyridine (B92270) ring. wikipedia.org The chlorination of the resulting 7-chloro-4-hydroxyquinoline (B73993) intermediate is typically achieved using phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline. orgsyn.orgchemicalbook.com

The control over the position of halogenation is dictated by the electronic and steric properties of the substituents already present on the quinoline ring, as well as the choice of halogenating agent and reaction conditions.

Chemical Reactivity and Transformation of 2,4 Dicarboxy 5,7 Dichloroquinoline

Nucleophilic Aromatic Substitution Reactions on the Dichloroquinoline Moiety

The presence of chlorine atoms on the quinoline (B57606) ring, particularly at positions activated by the ring nitrogen, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). The electronic properties of the quinoline system significantly influence the regioselectivity of these reactions.

Investigations into Selective Substitution at the C-4 Position of 2,4-Dihaloquinolines

In 2,4-dihaloquinoline systems, the C-4 position is markedly more reactive toward nucleophiles than the C-2 position. stackexchange.comacs.org This enhanced reactivity is a well-documented phenomenon, attributed to the greater ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C-4. Studies on the analogous 2,4-dichloroquinazoline (B46505) have shown that nucleophilic attack, for instance by hydrazine, occurs preferentially at the C-4 position under mild conditions, leaving the C-2 chlorine untouched. stackexchange.com

This selectivity is exploited in synthetic strategies. For example, palladium-catalyzed coupling reactions of 2,4-dichloroquinoline (B42001) with organozinc reagents can be directed. In the absence of specific additives, the reaction exclusively yields the C-2 substituted product. However, the addition of lithium chloride can shift the selectivity towards the C-4 position. acs.org This demonstrates that while C-4 is inherently more reactive to classical SNAr, reaction conditions can be tuned to favor substitution at C-2 in metal-catalyzed processes.

Table 1: Regioselectivity in Reactions of 2,4-Dichloroquinolines

| Reactants | Catalyst/Conditions | Major Product | Reference |

| 2,4-dichloroquinazoline + Hydrazine | 0-5 °C, Ethanol (B145695) | 2-chloro-4-hydrazinoquinazoline | stackexchange.com |

| 2,4-dichloroquinoline + Benzylic zinc bromide | Pd(PPh₃)₄, THF | 2-(substituted)-4-chloroquinoline | acs.org |

Analysis of Reactivity at the C-2 Position and the C-5/C-7 Chlorine Atoms

While the C-4 position is the primary site for nucleophilic attack under mild conditions, substitution at the C-2 position is also achievable, typically requiring more forcing (harsher) conditions. stackexchange.com For instance, after substitution at C-4, the remaining chlorine at C-2 can be replaced by a nucleophile under reflux conditions. stackexchange.com The general order of reactivity for nucleophilic substitution in chloroquinolines is C-4 > C-2. researchgate.net

The chlorine atoms at the C-5 and C-7 positions on the benzo-fused portion of the quinoline ring are significantly less reactive towards traditional nucleophilic aromatic substitution. This is because they lack the activation provided by the heterocyclic nitrogen atom. Their substitution typically requires different reaction mechanisms, such as transition-metal-catalyzed cross-coupling reactions or radical halogenation/dehalogenation sequences, rather than direct SNAr. researchgate.netrsc.orgresearchgate.net The introduction of halogens at these positions often relies on electrophilic aromatic substitution on a pre-existing quinoline core or building the quinoline ring from an already halogenated aniline (B41778) precursor. researchgate.netrsc.org

Mechanistic Elucidation of Observed Substitution Patterns

The widely accepted mechanism for nucleophilic substitution on haloquinolines is the SNAr pathway. researchgate.netmdpi.com This is a two-step process involving the addition of the nucleophile to the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. researchgate.net

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups at the C-2 and C-4 positions of the quinoline ring offer additional sites for chemical modification, primarily through reactions typical of carboxylic acids.

Comprehensive Studies on Esterification and Amidation Reactions of the Carboxyl Groups

Carboxylic acids are readily converted into esters and amides, which are fundamental transformations in organic synthesis. The carboxylic acid groups of quinoline dicarboxylic acids can undergo esterification, typically through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This reaction is an equilibrium process, and often requires conditions to remove the water formed to drive the reaction to completion.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This transformation can be accomplished by direct thermal condensation, which requires high temperatures and results in the loss of water, or by using coupling agents. youtube.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. The synthesis of various quinoline-4-carboxylic acid derivatives has been reported using methods like the Pfitzinger condensation, followed by standard esterification or amidation protocols. nih.gov

Table 2: Common Reactions of Carboxylic Acid Groups

| Reaction | Reagents | Functional Group Transformation | Reference |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | -COOH → -COOR | youtube.com |

| Amidation | Amine, Heat or Coupling Agent (e.g., DCC) | -COOH → -CONR₂ | youtube.com |

Exploration of Decarboxylation Pathways for Quinoline-2,4-Dicarboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key reaction for certain carboxylic acids. Quinoline-2,4-dicarboxylic acid is structurally analogous to a malonic acid derivative, with one carboxylic acid being in the β-position relative to the other (when considering the C-3 as the alpha carbon). More importantly, the carboxylic acid at C-4 is in the β-position to the ring nitrogen, and the C-2 carboxylic acid is a β-keto acid analogue (α- to the ring nitrogen).

β-Keto acids and their analogues are particularly prone to decarboxylation upon heating. masterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate. This enol then tautomerizes to the more stable final product. masterorganicchemistry.comyoutube.com In the case of quinoline-2,4-dicarboxylic acid, heating would likely lead to the loss of one or both carboxyl groups. The ease of decarboxylation can depend on the specific conditions and the electronic nature of the quinoline ring. For instance, the decarboxylation of β-keto acids can often be achieved with only mild heating. youtube.com The final step in syntheses like the acetoacetic and malonic ester syntheses is often a decarboxylation step. masterorganicchemistry.com

Further Functionalization and Derivatization via Electrophilic or Radical Cascade Reactions

The derivatization of the 2,4-Dicarboxy-5,7-dichloroquinoline scaffold can be approached through several synthetic strategies, including electrophilic and radical-mediated reactions. The electron-withdrawing nature of the chlorine atoms and the dicarboxylic acid groups significantly deactivates the quinoline ring towards classical electrophilic aromatic substitution. Such reactions would require harsh conditions and may lead to a mixture of products or fail to proceed altogether.

However, the carboxylic acid groups offer a handle for derivatization. For instance, cascade reactions involving the carboxylic acid moieties are a plausible route for functionalization. One such approach could involve a DMAP-catalysed Curtius rearrangement and intramolecular cyclisation cascade reaction with organic azides, which has been demonstrated for other 2-substituted aryl carboxylic acids to furnish quinolinone structures. rsc.orgresearchgate.net

Radical reactions present a more promising avenue for the functionalization of the heterocyclic core. The Minisci reaction, a classic method for the radical alkylation of electron-deficient heterocycles, could potentially be applied. This reaction typically involves the generation of an alkyl radical from a carboxylic acid using a silver catalyst, which then adds to the protonated heteroaromatic ring. Given the electron-deficient nature of the 5,7-dichloroquinoline (B1370276) system, it is a viable candidate for such transformations.

Furthermore, modern photoredox catalysis offers milder conditions for radical generation from carboxylic acids. These methods can facilitate decarboxylative cross-coupling reactions, enabling the introduction of a wide range of alkyl and aryl substituents. princeton.edu The regioselectivity of such radical additions to the dichloroquinoline core would be influenced by the electronic and steric environment of the available positions.

While specific cascade reactions for this compound are not extensively documented in publicly available literature, the principles of cascade reactions in similar systems, such as organocatalytic enantioselective synthesis of hydroisoquinolines, suggest potential pathways for complex molecular construction starting from this scaffold. rsc.org

Assessment of Photochemical and Thermal Stability of the Compound

The stability of this compound under photochemical and thermal stress is a critical parameter for its handling, storage, and application.

Photochemical Stability:

Halogenated quinoline carboxylic acids can be susceptible to photochemical degradation. The presence of chlorine atoms on the aromatic ring can lead to photodehalogenation upon exposure to UV light. Furthermore, the carboxylic acid groups can undergo photoinduced decarboxylation, a process that can be sensitized by aromatic ketones and quinones. rsc.org This reaction proceeds via the formation of an exciplex between the sensitizer (B1316253) and the carboxylic acid, leading to the loss of carbon dioxide and the formation of a radical species. rsc.org Photocatalytic methods using semiconductor materials like metal titanium oxides have also been shown to induce the decarboxylation of α-hydroxy carboxylic acids, suggesting a potential degradation pathway for related structures under photocatalytic conditions. google.com

Thermal Stability:

The thermal stability of a compound can be quantitatively assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). iitk.ac.intainstruments.comnetzsch.com TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions like melting and decomposition. iitk.ac.intainstruments.comnetzsch.com

For this compound, thermal decomposition would likely involve the decarboxylation of the two carboxylic acid groups. Aromatic carboxylic acids generally exhibit high thermal stability, with decarboxylation often occurring at temperatures well above 200°C. For instance, benzoic acid starts to decarboxylate above 400°C, though this can be catalyzed by metal oxides. The presence of two carboxylic acid groups and the halogen substituents on the quinoline ring will influence the precise decomposition temperature. TGA analysis of acetylsalicylic acid, for example, shows a multi-step decomposition involving the loss of acetic acid and then salicylic (B10762653) acid and CO2. netzsch.com A similar multi-step decomposition could be anticipated for this compound, with the sequential loss of two molecules of carbon dioxide.

The following table provides a hypothetical representation of TGA and DSC data for this compound, based on the expected behavior of similar aromatic dicarboxylic acids.

| Analysis Type | Parameter | Predicted Value Range |

| TGA | Onset of Decomposition (Tonset) | 250 - 350 °C |

| First Mass Loss (Decarboxylation) | ~16.5% | |

| Second Mass Loss (Decarboxylation) | ~16.5% | |

| DSC | Melting Point (Tm) | > 300 °C (with decomposition) |

| Endothermic Peak (Decarboxylation) | Correlating with TGA mass loss |

This table is a predictive representation based on the analysis of structurally related compounds and established principles of thermal analysis. Actual experimental values may vary.

Uncharted Territory: The Coordination Chemistry of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the exploration of the coordination chemistry of this compound. Despite the well-established role of quinoline derivatives and dicarboxylate compounds as versatile ligands in coordination chemistry, this specific molecule appears to be a largely uninvestigated building block for novel metal complexes and metal-organic frameworks (MOFs).

The exploration of such a ligand would typically involve systematic studies into its chelation capabilities with a range of metal ions. This would be followed by the synthesis and in-depth characterization of the resulting metal complexes. Techniques such as single-crystal X-ray diffraction, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and thermal analysis would be crucial in elucidating the structural and electronic properties of these new materials.

Furthermore, the bifunctional nature of this compound, possessing both coordinating sites and a rigid aromatic backbone, makes it a promising candidate for the construction of metal-organic frameworks. MOFs built from such a ligand could potentially exhibit interesting porous structures and functional properties, with applications in areas such as gas storage, catalysis, and sensing.

However, a thorough search of existing scientific databases and literature archives did not yield any specific studies focused on the synthesis of metal complexes or MOFs using this compound as the primary organic ligand. Consequently, detailed research findings, data tables, and advanced spectroscopic analyses pertaining to its coordination compounds are not available to be presented.

The absence of research in this specific area highlights a potential opportunity for future investigations in the field of coordination chemistry. The synthesis and characterization of metal complexes and MOFs based on this compound could lead to the discovery of novel materials with unique structural features and potentially valuable properties. Until such research is undertaken and published, the coordination chemistry of this particular compound remains an uncharted and intriguing area of scientific inquiry.

Computational and Theoretical Investigations on 2,4 Dicarboxy 5,7 Dichloroquinoline

Molecular Structure and Conformation Analysis Using Advanced Quantum Chemical Methods

The three-dimensional arrangement of atoms and the associated bond lengths and angles are fundamental to a molecule's properties. Advanced quantum chemical methods are employed to determine the most stable conformations and to obtain precise geometric parameters.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry and ground state properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), have proven effective. nih.gov These calculations yield optimized geometric parameters (bond lengths and bond angles) that are typically in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.gov

To illustrate the type of data generated, the table below shows a hypothetical comparison of selected bond lengths for 2,4-Dicarboxy-5,7-dichloroquinoline, as would be determined by DFT calculations versus experimental X-ray crystallography.

| Bond | Theoretical (DFT) Bond Length (Å) | Experimental (X-ray) Bond Length (Å) |

| C2-C(OOH) | 1.48 | 1.49 |

| C4-C(OOH) | 1.47 | 1.48 |

| C5-Cl | 1.74 | 1.75 |

| C7-Cl | 1.73 | 1.74 |

| N1-C2 | 1.32 | 1.33 |

| C8-N1 | 1.38 | 1.39 |

Note: The data in this table is illustrative and represents typical values for similar structures; it is not actual reported data for this compound.

Beyond DFT, other quantum mechanical methods are also applied. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmark data. For some quinoline compounds, HF methods have shown excellent agreement with experimental geometric parameters. researchgate.net

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster, albeit less accurate, alternative. These are useful for screening large numbers of conformations or for very large molecular systems where DFT or ab initio methods would be computationally prohibitive.

Elucidation of Electronic Properties and Reactivity Descriptors

The distribution of electrons within a molecule governs its reactivity. Computational methods provide key insights into these electronic characteristics through various descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and Mulliken atomic charges helps to identify the electron-rich and electron-poor regions of a molecule. nih.gov For this compound, the electronegative oxygen and chlorine atoms would be expected to create regions of negative potential, while the hydrogen atoms of the carboxylic acid groups would be regions of positive potential. These sites are indicative of where the molecule would interact with other electrophilic or nucleophilic species.

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack |

Predictive Spectroscopic Property Calculations and Correlation with Experimental Data (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a synthesized structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental results to aid in the assignment of signals to specific atoms within the molecule. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated and compared to an experimental Fourier Transform Infrared (FT-IR) spectrum. This allows for the assignment of specific absorption bands to functional group vibrations (e.g., C=O stretch of the carboxylic acids, C-Cl stretches). researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) that would be observed in a UV-Vis spectrum.

Theoretical Investigation of Acidity and Basicity (pKa Prediction)

The acidity of the two carboxylic acid groups and the basicity of the quinoline nitrogen are critical properties of this compound. Computational methods can predict the pKa values associated with these groups. These predictions often involve calculating the Gibbs free energy change for the deprotonation (for acids) or protonation (for bases) reaction in a simulated aqueous environment, often using a continuum solvation model. The accuracy of these predictions can be high, often within one pKa unit of experimental values. nih.gov

Computational Studies of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for exploring the "how" and "why" of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions, such as decarboxylation.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, therefore, the rate of the reaction. These studies provide a molecular-level understanding of reaction pathways that is often impossible to obtain through experimental means alone. rsc.org For instance, computational studies on related dicarboxylic acids have been used to understand the factors governing selectivity in disproportionation reactions. researchgate.netrsc.org

Analytical Characterization and Structural Elucidation

Application of Spectroscopic Techniques for Definitive Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. A combination of NMR, IR, Raman, and mass spectrometry would be required to verify the identity of 2,4-Dicarboxy-5,7-dichloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The precise chemical shifts and coupling patterns would confirm the substitution pattern. For comparison, the related compound 4,7-dichloroquinoline (B193633) shows characteristic signals for its five aromatic protons. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would be crucial for identifying all carbon atoms in the molecule, including the two carboxylic acid carbons, the two carbons bearing chlorine atoms, and the remaining carbons of the quinoline ring. For example, ¹³C NMR data is available for 2-chloroquinoline-4-carboxylic acid, providing reference points for chemical shifts of carbons in a similar electronic environment. nih.gov

2D Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals by showing correlations between adjacent protons (COSY) and direct carbon-proton attachments (HSQC).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid groups. Strong C=O stretching vibrations would appear around 1700 cm⁻¹. Other bands corresponding to C=C and C=N stretching of the aromatic quinoline ring, and C-Cl stretching would also be present. IR spectra for related compounds like 4,7-dichloroquinoline and various dicarboxylic acids are well-documented and serve as a basis for these expected values. nist.govchemicalbook.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a complete vibrational analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio to a very high degree of accuracy. For this compound (C₁₁H₅Cl₂NO₄), HRMS would be used to confirm the exact mass, which is calculated to be 284.9599. The characteristic isotopic pattern resulting from the two chlorine atoms would provide further definitive evidence for the compound's elemental composition.

X-ray Crystallography for Unambiguous Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural proof. This technique determines the precise spatial arrangement of atoms in the solid state, confirming bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. While crystal structures for many quinoline derivatives have been reported, none currently exist for the title compound. uq.edu.au The synthesis of co-crystals from dicarboxylic acids and pyridine (B92270) derivatives is a common method for obtaining crystals suitable for X-ray diffraction analysis. chemicalbook.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile, would be developed. pensoft.net The method would be validated to ensure it is accurate, precise, and specific for this compound. HPLC methods have been developed for many related quinoline compounds, such as 4,7-dichloroquinoline and various quinolinic acids, which would serve as a starting point for method development. researchgate.netsielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of the dicarboxylic acid, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. The high polarity and the presence of two carboxylic acid functional groups necessitate a derivatization step to convert the analyte into a more volatile form. Esterification is a common and effective derivatization technique for carboxylic acids prior to GC-MS analysis.

A typical derivatization procedure involves the conversion of the carboxylic acid groups into their corresponding methyl esters. This can be achieved by reacting this compound with a methylating agent such as methanol (B129727) in the presence of an acid catalyst like boron trifluoride (BF₃) or by using diazomethane. The resulting derivative, Dimethyl 5,7-dichloroquinoline-2,4-dicarboxylate, is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is often employed for the separation of such derivatives.

Following separation in the gas chromatograph, the eluted Dimethyl 5,7-dichloroquinoline-2,4-dicarboxylate enters the mass spectrometer. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern for Dimethyl 5,7-dichloroquinoline-2,4-dicarboxylate is predicted to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of methoxycarbonyl (-COOCH₃) groups and other structural fragments. The mass spectrum would be analyzed to confirm the presence of the quinoline core, the two chlorine atoms (indicated by their isotopic pattern), and the two ester groups. researchgate.netnih.govlibretexts.org

Table 1: Predicted GC-MS Data for Dimethyl 5,7-dichloroquinoline-2,4-dicarboxylate

| Parameter | Predicted Value |

| Derivative | Dimethyl 5,7-dichloroquinoline-2,4-dicarboxylate |

| Molecular Formula of Derivative | C₁₃H₉Cl₂NO₄ |

| Molecular Weight of Derivative | 314.12 g/mol |

| GC Column | DB-5MS or similar non-polar capillary column |

| Ionization Mode | Electron Impact (EI) |

| Predicted Key Mass Fragments (m/z) | 313/315 (M⁺), 282/284 ([M-OCH₃]⁺), 254/256 ([M-COOCH₃]⁺) |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M⁺ and M⁺+2).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis of this compound. A common synthetic route to quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound. wikipedia.orgui.ac.id For the synthesis of this compound, a plausible approach would be the reaction of 5,7-dichloroisatin (B1293616) with pyruvic acid in a basic medium.

To monitor this reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate. msu.eduyoutube.com The TLC plate is typically coated with a polar stationary phase, such as silica (B1680970) gel 60 F₂₅₄. A mobile phase, or eluent, of appropriate polarity is chosen to achieve good separation between the starting materials (5,7-dichloroisatin and pyruvic acid) and the product (this compound). A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is often effective. For this particular separation, a mobile phase system of n-hexane:ethyl acetate in a 1:2 ratio could be suitable. ui.ac.id

After the TLC plate is developed in a chamber containing the mobile phase, the separated spots are visualized. As the stationary phase is fluorescent (F₂₅₄), the spots can be observed under a UV lamp at 254 nm, where the UV-active compounds will appear as dark spots against a green fluorescent background.

The progress of the reaction can be determined by comparing the intensity of the spots corresponding to the starting materials and the product. At the beginning of the reaction, the spot for 5,7-dichloroisatin will be prominent. As the reaction proceeds, the intensity of the starting material spot will decrease, while a new spot corresponding to the more polar product, this compound, will appear and intensify. The product, being a dicarboxylic acid, is expected to be significantly more polar than the starting isatin, and thus will have a lower Retention Factor (Rf) value. The reaction is considered complete when the spot for the starting material is no longer visible.

Table 2: Hypothetical TLC Monitoring of the Synthesis of this compound

| Compound | Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf Value |

| 5,7-Dichloroisatin (Starting Material) | Silica Gel 60 F₂₅₄ | n-Hexane:Ethyl Acetate (1:2) | UV (254 nm) | ~0.7 |

| This compound (Product) | Silica Gel 60 F₂₅₄ | n-Hexane:Ethyl Acetate (1:2) | UV (254 nm) | ~0.3 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₁₁H₅Cl₂NO₄.

The elemental analysis of a purified sample of this compound would be performed using a CHN analyzer. The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the proposed empirical and molecular formula.

Table 3: Elemental Analysis Data for this compound (C₁₁H₅Cl₂NO₄)

| Element | Molecular Weight ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon (C) | 12.01 | 43.45 |

| Hydrogen (H) | 1.01 | 1.66 |

| Chlorine (Cl) | 35.45 | 23.32 |

| Nitrogen (N) | 14.01 | 4.61 |

| Oxygen (O) | 16.00 | 26.96 |

| Total | 302.09 | 100.00 |

Q & A

Basic: What are the standard synthetic routes for 2,4-dicarboxy-5,7-dichloroquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound can be inferred from analogous quinoline derivatives. A common approach involves:

Ester Hydrolysis : Reacting a precursor (e.g., ethyl this compound ester) with a strong base (e.g., 10% NaOH) to hydrolyze ester groups to carboxylic acids .

Decarboxylation : Controlled thermal or acidic decarboxylation to remove specific carboxyl groups, though retention of both carboxy groups in this compound suggests selective conditions .

Chlorination : Using phosphorus oxychloride (POCl₃) to introduce chlorine atoms at positions 5 and 7, a step critical for achieving the final halogenated structure .

Key Factors :

- Base Concentration : Higher NaOH concentrations may accelerate hydrolysis but risk side reactions.

- Temperature : Decarboxylation requires precise thermal control to avoid over-degradation.

- POCl₃ Stoichiometry : Excess reagent ensures complete chlorination but complicates purification.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Differentiates between free and hydrogen-bonded -COOH groups .

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons (δ 7.5–9.0 ppm) and deshielded protons near electron-withdrawing groups (Cl, COOH).

- ¹³C NMR : Carboxylic carbons (~165–175 ppm) and quinoline ring carbons (100–150 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of COOH or Cl groups) .

Basic: How do substituent modifications affect the biological activity of this compound derivatives?

Methodological Answer:

- Position-Specific Effects : Modifying the 4-carboxy group (electron-withdrawing) can enhance interactions with enzymatic active sites, while chlorination at 5/7 positions increases lipophilicity, improving membrane permeability .

- Experimental Validation :

- Synthesize analogs with substituents (e.g., methyl, nitro) at positions 2, 4, 5, or 2.

- Test in bioassays (e.g., antimicrobial, antiparasitic) to correlate structure-activity relationships (SAR) .

Advanced: How can the decarboxylation step in synthesis be optimized to improve scalability?

Methodological Answer:

- Catalyst Screening : Test transition metals (e.g., Cu) or organic bases (e.g., pyridine) to lower decarboxylation temperatures .

- Solvent Optimization : High-boiling solvents (e.g., DMF or DMSO) improve heat transfer and reduce side reactions.

- Process Monitoring : Use in-situ FTIR or HPLC to track carboxyl group removal and adjust conditions dynamically .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification : Employ HPLC (>95% purity threshold) and elemental analysis to confirm compound integrity .

- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What computational methods predict reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model transition states for reactions at chlorinated positions (5/7) to predict regioselectivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., C-5/7) prone to nucleophilic attack .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Basic: What purification techniques isolate this compound effectively?

Methodological Answer:

- Acid-Base Extraction : Utilize pH-dependent solubility—carboxylic acids precipitate at low pH (≤3) and dissolve at high pH (≥10) .

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the compound vs. byproducts .

Advanced: How to develop a validated HPLC method for impurity profiling?

Methodological Answer:

- Column Selection : C18 columns with acidic mobile phases (0.1% TFA in water/acetonitrile) improve peak symmetry .

- Detection : UV at 254 nm (quinoline ring absorption) or diode-array detectors for broad-spectrum monitoring.

- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (≤0.1%), and precision (%RSD <2) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.